3,5-Dinitrobenzoic acid;phenylmethanamine
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Overview
Description
3,5-Dinitrobenzoic acid;phenylmethanamine is a compound that combines 3,5-dinitrobenzoic acid and phenylmethanamine. 3,5-Dinitrobenzoic acid is an organic chemical known for its role as a corrosion inhibitor and its use in photography. It is also utilized by chemists to identify alcohol components in esters and in the fluorometric analysis of creatinine . Phenylmethanamine, also known as benzylamine, is an organic compound that is a primary amine with the chemical formula C6H5CH2NH2. It is used in organic synthesis and as a building block for various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzoic acid is synthesized through the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% . Another method involves the nitration of benzoic acid in a mixture of sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of 3,5-dinitrobenzoic acid typically involves the nitration of benzoic acid with a mixture of sulfuric and nitric acids. This method is preferred due to its simplicity and practicality . The process parameters, such as the concentration of sulfuric acid, temperature, and excess nitric acid, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction: Reduction of 3,5-dinitrobenzoic acid yields 3,5-diaminobenzoic acid.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dinitrobenzoic acid and its derivatives have several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dinitrobenzoic acid derivatives involves interactions with cellular components. For example, ethyl 3,5-dinitrobenzoate exhibits antifungal activity by targeting the fungal cell membrane and interfering with ergosterol synthesis . This multitarget mechanism affects various cellular processes, leading to the inhibition of fungal growth .
Comparison with Similar Compounds
4-Nitrobenzoic acid: Another nitrobenzoic acid used for similar purposes but with different melting points and properties.
3-Nitrobenzoic acid: A precursor in the synthesis of 3,5-dinitrobenzoic acid.
Uniqueness: 3,5-Dinitrobenzoic acid is unique due to its higher acidity (pKa = 2.82) compared to benzoic acid (pKa = 4.20) and 3-nitrobenzoic acid (pKa = 3.47) . This increased acidity is attributed to the mesomeric effect of the two nitro groups, making it more reactive in certain chemical reactions .
Properties
CAS No. |
22709-35-9 |
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Molecular Formula |
C14H13N3O6 |
Molecular Weight |
319.27 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;phenylmethanamine |
InChI |
InChI=1S/C7H4N2O6.C7H9N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;8-6-7-4-2-1-3-5-7/h1-3H,(H,10,11);1-5H,6,8H2 |
InChI Key |
JVATZXGAWVVBQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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